molecular formula C16H20FN3O4 B12750732 Norfloxacin monohydrate CAS No. 316381-81-4

Norfloxacin monohydrate

Cat. No.: B12750732
CAS No.: 316381-81-4
M. Wt: 337.35 g/mol
InChI Key: ITBINNOMHXTMLQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Norfloxacin can be synthesized through a series of chemical reactions starting from 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1H-quinoline-3-carboxylic acid. The synthesis involves the formation of a cocrystal with resorcinol using a solvent-mediated transformation in toluene . The cocrystal exists in both anhydrous and monohydrate forms with the same stoichiometry .

Industrial Production Methods

An improved method for the synthesis of norfloxacin involves the use of specific reagents and conditions to enhance yield and purity . The industrial production typically involves large-scale chemical reactions under controlled conditions to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Norfloxacin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or create derivatives with improved efficacy.

Common Reagents and Conditions

Common reagents used in the reactions involving norfloxacin include resorcinol, saccharin, and other coformers . The reactions are typically carried out under controlled pH conditions to ensure optimal solubility and stability.

Major Products Formed

The major products formed from these reactions include various cocrystals and solvates, which have improved solubility and dissolution rates compared to the parent compound .

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but broader spectrum of activity.

    Levofloxacin: Known for its effectiveness against respiratory infections.

    Ofloxacin: Used to treat a variety of bacterial infections, including those of the skin and respiratory tract.

Uniqueness of Norfloxacin

Norfloxacin is unique in its specific targeting of urinary tract infections and its ability to form cocrystals with various coformers, enhancing its solubility and bioavailability . Its specific inhibition of DNA gyrase and topoisomerase IV makes it particularly effective against certain bacterial strains resistant to other antibiotics .

Properties

CAS No.

316381-81-4

Molecular Formula

C16H20FN3O4

Molecular Weight

337.35 g/mol

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrate

InChI

InChI=1S/C16H18FN3O3.H2O/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20;/h7-9,18H,2-6H2,1H3,(H,22,23);1H2

InChI Key

ITBINNOMHXTMLQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.O

Origin of Product

United States

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